2-[(3-Methylbenzyl)oxy]benzoic acid
CAS No.: 744242-83-9
Cat. No.: VC1990712
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Methylbenzyl)oxy]benzoic acid - 744242-83-9](/images/structure/VC1990712.png)
Specification
CAS No. | 744242-83-9 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-[(3-methylphenyl)methoxy]benzoic acid |
Standard InChI | InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Standard InChI Key | BENLLRCXXCQLTC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O |
Canonical SMILES | CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O |
Introduction
Chemical Structure and Properties
Structural Information
2-[(3-Methylbenzyl)oxy]benzoic acid features a benzoic acid core with a 3-methylbenzyl group attached via an oxygen atom at the ortho position. The structure contains both aromatic rings and a carboxylic acid functional group.
Table 1: Structural Identifiers of 2-[(3-Methylbenzyl)oxy]benzoic acid
Parameter | Value |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-[(3-methylphenyl)methoxy]benzoic acid |
CAS Number | 744242-83-9 |
InChI | InChI=1S/C15H14O3/c1-11-5-4-6-12(9-11)10-18-14-8-3-2-7-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChIKey | BENLLRCXXCQLTC-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)O |
Property | Description |
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Physical State | Solid |
Appearance | Not specified in available literature |
Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO based on similar structures |
Storage Conditions | Room temperature, sealed in dry conditions |
Stability | Stable under normal conditions |
Purity (Commercial) | Typically 95% |
Chemical Reactions
Based on its structural features, 2-[(3-Methylbenzyl)oxy]benzoic acid can participate in several chemical reactions typical of carboxylic acids and benzyl ethers.
Carboxylic Acid Reactions
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Esterification: The carboxylic acid group can undergo esterification with alcohols to form the corresponding esters.
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Amidation: Reaction with amines can yield amides.
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Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Benzyl Ether Reactions
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Hydrogenolysis: The benzyl ether linkage can be cleaved under hydrogenation conditions to regenerate salicylic acid and 3-methyltoluene.
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Nucleophilic Substitution: Under specific conditions, the benzyl ether may undergo nucleophilic substitution reactions.
Applications and Biological Activity
Research Applications
As a functionalized benzoic acid derivative, 2-[(3-Methylbenzyl)oxy]benzoic acid may serve as:
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Synthetic Intermediate: Useful in the synthesis of more complex molecules with potential biological activity.
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Structure-Activity Relationship Studies: Valuable in medicinal chemistry research to understand how structural modifications affect biological activity.
Comparison with Similar Compounds
Structural Analogues
Several compounds structurally related to 2-[(3-Methylbenzyl)oxy]benzoic acid have been studied for their properties and applications.
Table 4: Comparison with Related Compounds
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